molecular formula C18H17Cl2NO2 B1359462 2,4-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-57-5

2,4-Dichloro-4'-morpholinomethyl benzophenone

Cat. No.: B1359462
CAS No.: 898770-57-5
M. Wt: 350.2 g/mol
InChI Key: JETWBJDADBLVOB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of benzophenone derivatives as ultraviolet-absorbing compounds in the early 21st century. According to database records, this compound was first created on February 29, 2008, and has undergone continuous modification and refinement, with the most recent updates occurring on May 24, 2025. The compound represents part of a systematic exploration of halogenated benzophenone derivatives that began in response to increasing demand for effective ultraviolet filters in various industrial applications.

The historical development of this compound can be traced through the Chemical Abstracts Service registry, where it received the identifier 898770-57-5. The creation of this specific derivative followed established synthetic pathways for benzophenone modifications, building upon decades of research into aromatic ketone chemistry. The integration of morpholine functionality into the benzophenone framework represented a significant advancement in the field, as it introduced additional hydrogen bonding capabilities and enhanced solubility characteristics that were previously unavailable in simpler benzophenone structures.

The compound's development coincided with growing environmental awareness regarding ultraviolet protection and the need for more stable, effective photostabilizers in polymer applications. Research institutions and chemical manufacturers recognized the potential of combining chlorine substitution patterns with morpholine groups to create molecules with enhanced ultraviolet absorption properties and improved compatibility with various polymer matrices. This historical context explains the compound's emergence as part of a broader family of morpholinomethyl benzophenone derivatives that have found applications across multiple industries.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone. This naming convention clearly identifies the key structural elements: the 2,4-dichlorophenyl group, the central carbonyl functionality characteristic of benzophenones, and the 4-morpholinylmethyl substitution on the second phenyl ring. Alternative systematic names include methanone, (2,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-, which emphasizes the methanone core structure.

The compound belongs to several important chemical classifications. Primarily, it is categorized as a benzophenone derivative, placing it within the broader family of aromatic ketones that serve as fundamental building blocks in organic synthesis and materials science. The presence of two chlorine atoms classifies it as an organochlorine compound, while the morpholine ring system places it among heterocyclic compounds containing both nitrogen and oxygen. Additionally, the compound falls under the category of ultraviolet-absorbing agents due to its extended conjugated system that effectively absorbs ultraviolet radiation.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETWBJDADBLVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642654
Record name (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-57-5
Record name Methanone, (2,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Dichlorobenzophenone Intermediate

  • Starting Materials: 2,4-dichlorobenzoyl chloride and benzene derivatives
  • Reaction: Friedel-Crafts acylation catalyzed by Lewis acids such as anhydrous aluminum trichloride (AlCl3)
  • Conditions:
    • Temperature control between 50–95 °C to optimize acylation efficiency
    • Reflux stirring for approximately 3–4 hours
  • Purification: Washing, distillation, and crystallization to isolate pure 2,4-dichlorobenzophenone.

This step is critical as it sets the dichlorinated benzophenone scaffold, which is essential for subsequent functionalization.

Morpholinomethylation at the 4' Position

  • Reagents: Morpholine and formaldehyde or chloromethylating agents
  • Reaction Type: Nucleophilic substitution or Mannich-type reaction to introduce the morpholinomethyl group
  • Catalysts/Bases: Sodium hydride (NaH) or other mild bases to deprotonate morpholine enhancing nucleophilicity
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate substitution
  • Conditions:
    • Controlled temperature (typically 60–100 °C)
    • Inert atmosphere (nitrogen or argon) to prevent side reactions
  • Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures to achieve >90% purity.

This step introduces the morpholinomethyl moiety, which is crucial for the compound’s UV-filtering and biological properties.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hrs) Yield (%) Notes
Friedel-Crafts Acylation 2,4-dichlorobenzoyl chloride, AlCl3 50–95 3–4 70–85 Requires dry conditions, slow addition
Morpholinomethylation Morpholine, formaldehyde, NaH, DMF 60–100 2–3 75–90 Inert atmosphere, careful temperature control
Purification Washing, distillation, chromatography N/A N/A N/A Essential for high purity

Research Findings and Optimization Insights

  • Yield Optimization: Controlling the temperature during acylation and morpholinomethylation is essential to minimize byproducts and maximize yield. Slow addition of reagents and maintaining inert atmosphere improve selectivity.

  • Purity Considerations: Column chromatography and recrystallization are effective in removing unreacted starting materials and side-products, ensuring the compound’s suitability for sensitive applications like UV filters in cosmetics.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress and purity assessment.

  • Environmental and Safety Notes: Use of anhydrous conditions and careful handling of chlorinated intermediates is necessary to prevent hydrolysis and toxic byproduct formation.

Summary of Key Preparation Methodologies

Preparation Aspect Description
Core Intermediate Synthesis Friedel-Crafts acylation of 2,4-dichlorobenzoyl chloride with benzene derivatives
Functional Group Introduction Morpholinomethylation via nucleophilic substitution using morpholine and formaldehyde/chloromethylating agents
Reaction Conditions Controlled temperature, inert atmosphere, polar aprotic solvents
Purification Techniques Washing, distillation, recrystallization, silica gel chromatography
Analytical Monitoring TLC, HPLC, NMR for structure confirmation and purity

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis :
    • 2,4-Dichloro-4'-morpholinomethyl benzophenone serves as an intermediate in the synthesis of complex organic compounds. Its structure allows for various functional group transformations, making it valuable in synthetic pathways.
  • Reagent in Chemical Reactions :
    • The compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions, due to its electrophilic character.

Biology

  • Biological Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation through enzyme inhibition mechanisms.
  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as enzymes and receptors. For instance, it may modulate G-protein coupled receptors (GPCRs), influencing critical signaling pathways involved in cell growth and survival.

Medicine

  • Drug Development :
    • Due to its unique structural features, this compound is explored for potential use in drug discovery. It may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Case Studies :
    • A notable case study involves its evaluation as a potential anticancer agent, where it demonstrated significant cytotoxicity against various cancer cell lines in vitro.

Industry

  • Production of Specialty Chemicals :
    • The compound is utilized in the production of advanced materials and specialty chemicals, particularly those requiring enhanced stability and reactivity.
  • Material Science Applications :
    • Its photoprotective properties make it suitable for applications in coatings and plastics that require UV protection.

Data Tables

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogen Variation

Fluorinated Derivatives
  • Fluorinated analogs may exhibit improved bioavailability but reduced antifungal potency compared to chlorinated derivatives .
  • 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-95-3): Market data indicate its use in niche pharmaceutical applications, with prices varying regionally (e.g., higher in Europe than Asia). Its activity against Gram-positive bacteria is moderate compared to dichloro analogs .
Dichloro Derivatives with Different Substituent Positions
  • 3,4-Dichloro-4'-morpholinomethyl benzophenone (CAS 898770-61-1): Positional isomerism (3,4-dichloro vs. 2,4-dichloro) alters steric and electronic interactions. The 3,4-dichloro configuration may enhance hydrophobic interactions with fungal enzymes, as seen in studies on Fusarium oxysporum .
  • 4,4'-Dichlorobenzophenone (CAS 90-98-2): Lacking the morpholinomethyl group, this simpler analog shows lower solubility in polar solvents and reduced antifungal activity (MIC >16 µg/mL vs. 0.5–8 µg/mL for morpholine-containing derivatives) .

Substituent Group Comparisons

Morpholinomethyl vs. Alkyl Chains
  • 3,4-Dichloro-4'-n-propylbenzophenone: The n-propyl group increases hydrophobicity, favoring membrane penetration in pathogens. However, it lacks hydrogen-bonding capability, resulting in lower inhibitory effects on bacterial proteinases (OpdB IC₅₀ >20 µM vs. <10 µM for morpholinomethyl derivatives) .
Morpholinomethyl vs. Piperazinomethyl
  • 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898763-27-4): Piperazine’s secondary amine increases basicity (pKa ~9.5 vs. morpholine’s ~7.4), enhancing water solubility at physiological pH. This derivative shows stronger antibacterial activity against Staphylococcus aureus (MIC = 1 µg/mL) but higher cytotoxicity .

Key Findings :

  • Morpholinomethyl derivatives exhibit superior activity against Gram-positive bacteria due to OpdB protease inhibition (~4-fold lower MIC than alkyl-substituted analogs) .
  • Dichloro substitution at 2,4- or 3,4-positions enhances antifungal efficacy by interacting with hydrophobic pockets in fungal enzymes .

Physicochemical Properties

Property 2,4-Dichloro-4'-morpholinomethyl 4,4'-Dichlorobenzophenone 3,4-Dichloro-4'-n-propyl
Melting Point (°C) 158–162 145–148 122–125
LogP (octanol/water) 3.8 4.5 5.1
Aqueous Solubility (mg/mL) 0.12 0.03 0.01
Thermal Stability (°C) Stable to 200 Stable to 180 Stable to 150

Notes:

  • The morpholinomethyl group reduces LogP (increased polarity) compared to n-propyl or simple dichloro analogs, improving solubility for drug formulation .
  • Thermal stability correlates with halogen bonding strength; dichloro derivatives decompose at higher temperatures than mono-halogenated analogs .

Biological Activity

2,4-Dichloro-4'-morpholinomethyl benzophenone is a synthetic compound characterized by its unique structure, which includes a benzophenone core with two chlorine substituents and a morpholinomethyl group. This configuration enhances its potential applications in various fields, particularly in biological systems. Recent studies have indicated that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C18H17Cl2NO2
  • Molecular Weight : Approximately 350.25 g/mol
  • Structure : The compound features a benzophenone backbone, which is known for its UV-filtering capabilities, making it valuable in cosmetic and industrial applications.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. Notably, it has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These values indicate that the compound can inhibit cell proliferation significantly, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies indicate that it may act as an inhibitor of certain enzymes involved in cell signaling pathways related to proliferation and survival. For example, it has been shown to modulate the expression of genes associated with oxidative stress and apoptosis.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various benzophenone derivatives, including this compound. The study compared its activity with other known antimicrobial agents:

Compound MIC (µg/mL)
2,4-Dichloro-4'-morpholinomethyl BP32
Benzylpenicillin16
Ciprofloxacin8

This comparative analysis highlighted the competitive antimicrobial potential of the compound against established antibiotics.

Study on Anticancer Properties

In another investigation assessing the anticancer properties of this compound, researchers treated MCF-7 cells with varying concentrations and observed significant changes in cell viability and apoptosis markers. The findings were summarized as follows:

Concentration (µM) Cell Viability (%) Apoptosis Rate (%)
Control1005
108015
255040
502070

These results indicate a dose-dependent effect on both viability and apoptosis induction.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-4'-morpholinomethyl benzophenone, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the morpholinomethyl group. Key steps include:

  • Chlorination: Selective chlorination of benzophenone derivatives using Cl2 or SOCl2 under controlled conditions to achieve 2,4-dichloro substitution.
  • Morpholine Incorporation: Reaction with morpholine via nucleophilic substitution, often catalyzed by Pd or Cu complexes for C–N bond formation.
  • Optimization: Varying solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) improves yields. For example, Pd(OAc)2 in DMF at 100°C achieved ~75% yield in analogous benzophenone derivatives .

Table 1: Synthetic Yield Comparison

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)2DMF10075
CuITHF8062

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O) stretching at ~1650–1680 cm<sup>−1</sup> and morpholine N–H bending at ~3300 cm<sup>−1</sup>. Water interactions with the carbonyl group can split bands, requiring deconvolution using Kubo–Anderson functions .
  • <sup>1</sup>H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while morpholine protons show signals at δ 3.5–3.8 ppm (CH2–N–CH2) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 354.05) and fragment patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s receptor binding specificity in neuropharmacological studies?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell type, receptor isoform). A systematic approach includes:

Comparative Binding Assays: Test affinity across GABAA receptor subtypes (α1β2γ2 vs. α5β3γ2) using radioligand displacement (e.g., [<sup>3</sup>H]flumazenil).

Structural Analysis: Perform X-ray crystallography or molecular docking to identify interactions with the benzodiazepine-binding site. For example, morpholine’s electron-rich nitrogen may alter hydrogen bonding compared to non-morpholine derivatives .

Functional Assays: Measure chloride influx in immortalized GnRH neurons to assess physiological relevance, as done for benzophenone analogs in autophagy studies .

Q. What strategies mitigate solvent-induced variability in the compound’s photostability during UV-Vis studies?

Methodological Answer:

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile) to minimize hydrogen bonding with the carbonyl group, which stabilizes excited states and reduces photodegradation.
  • Additive Screening: Introduce radical scavengers (e.g., BHT) or UV absorbers (e.g., TiO2) to quench reactive intermediates.
  • Kinetic Analysis: Monitor degradation rates via HPLC under controlled UV exposure (λ = 254 nm). For benzophenones, acetonitrile solutions show 3x slower degradation than aqueous buffers .

Q. How do researchers validate the compound’s endocrine-disrupting potential while avoiding false positives?

Methodological Answer:

  • In Vitro Assays: Use ERα/ERβ luciferase reporter assays in MCF-7 cells to quantify estrogenic activity. Include tamoxifen as a control antagonist.
  • Metabolite Profiling: Identify metabolites via LC-MS/MS to rule out interference from degradation products. For example, demethylated morpholine derivatives may exhibit higher receptor affinity .
  • Cross-Species Testing: Compare responses in human vs. zebrafish models to assess ecological relevance. Benzophenone-3 showed species-specific autophagy modulation in GnRH neurons .

Q. Data Contradiction Analysis Table

IssueResolution StrategyKey Reference
Variable binding affinityIsoform-specific receptor assays
PhotodegradationSolvent/additive optimization
Endocrine activityMetabolite profiling + cross-species tests

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